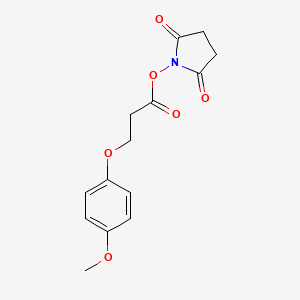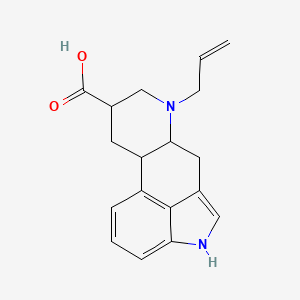
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (S)-2-amino-2-(4-isopropilfenil)acético es un compuesto orgánico con la fórmula molecular C11H15NO2. Es una molécula quiral, lo que significa que tiene una disposición tridimensional específica que no se puede superponer sobre su imagen especular.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido (S)-2-amino-2-(4-isopropilfenil)acético generalmente implica el uso de catalizadores quirales o materiales de partida para asegurar la estereoquímica correcta. Un método común es la hidrogenación asimétrica de un precursor adecuado, como una imina o una enamina, utilizando un catalizador quiral. Las condiciones de reacción a menudo incluyen gas hidrógeno, un solvente como etanol o metanol, y un catalizador quiral como un complejo de rodio o rutenio.
Métodos de producción industrial: La producción industrial del ácido (S)-2-amino-2-(4-isopropilfenil)acético puede implicar técnicas de síntesis asimétrica a gran escala. Estos métodos se optimizan para obtener un alto rendimiento y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido (S)-2-amino-2-(4-isopropilfenil)acético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes aminas o alcoholes.
Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo amino se reemplaza por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir diversas aminas o alcoholes.
Aplicaciones Científicas De Investigación
El ácido (S)-2-amino-2-(4-isopropilfenil)acético tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: Este compuesto se puede utilizar en el estudio de las interacciones enzima-sustrato y la unión proteína-ligando.
Industria: Se utiliza en la producción de productos químicos finos y como intermedio en la síntesis de varios productos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido (S)-2-amino-2-(4-isopropilfenil)acético implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La naturaleza quiral del compuesto le permite unirse selectivamente a estos objetivos, influyendo en las vías bioquímicas y los procesos fisiológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Compuestos similares:
Ácido 2-amino-2-(4-isopropilfenil)acético: Esta es la versión no quiral del compuesto.
Ácido 2-amino-2-fenilacético: Un compuesto similar con un grupo fenilo en lugar del grupo isopropilfenilo.
Ácido 2-amino-2-(4-metilfenil)acético: Un compuesto con un grupo metilo en el anillo fenilo.
Singularidad: El ácido (S)-2-amino-2-(4-isopropilfenil)acético es único debido a su naturaleza quiral y la presencia del grupo isopropilo, que puede influir en su afinidad de unión y selectividad para objetivos moleculares específicos. Esto lo hace particularmente valioso en aplicaciones que requieren alta especificidad, como el desarrollo de fármacos y la investigación bioquímica.
Comparación Con Compuestos Similares
2-Amino-2-(4-isopropylphenyl)acetic acid: This is the non-chiral version of the compound.
2-Amino-2-phenylacetic acid: A similar compound with a phenyl group instead of the isopropylphenyl group.
2-Amino-2-(4-methylphenyl)acetic acid: A compound with a methyl group on the phenyl ring.
Uniqueness: (S)-2-Amino-2-(4-isopropylphenyl)acetic acid is unique due to its chiral nature and the presence of the isopropyl group, which can influence its binding affinity and selectivity for specific molecular targets. This makes it particularly valuable in applications requiring high specificity, such as drug development and biochemical research.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
Clave InChI |
UTHDNBNSZXJSDC-JTQLQIEISA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)

![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)





![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)
